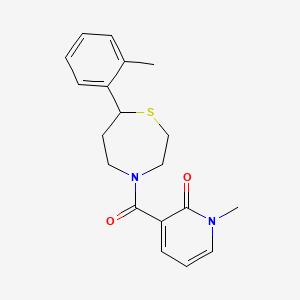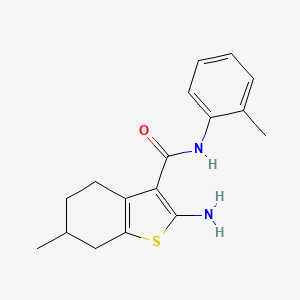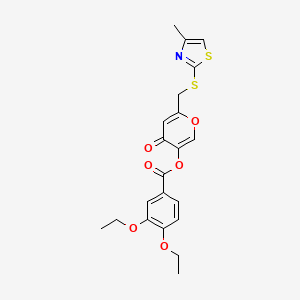
4-(Pyrrolidin-3-yl)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Pyrrolidin-3-yl)pyridine dihydrochloride” is a chemical compound . It is used as a reactant for the synthesis of small molecule ligands of methyl-lysine binding proteins and small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells .
Synthesis Analysis
The synthesis of “4-(Pyrrolidin-3-yl)pyridine dihydrochloride” involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule consists of a pyrrolidinyl group attached via N to the 4-position of pyridine . The structure is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“4-(Pyrrolidin-3-yl)pyridine dihydrochloride” is a powder . It has a molecular weight of 221.13 . The InChI code is 1S/C9H12N2.2ClH/c1-4-10-5-2-8(1)9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
4-(Pyrrolidin-3-yl)pyridine dihydrochloride: is known for its basicity, with a pKa of 9.58, making it more basic than dimethylaminopyridine (DMP) with a pKa of 9.41 . This property is exploited in organic synthesis where it acts as a catalyst, particularly in base-sensitive reactions. Its ability to facilitate the formation of carbon-carbon bonds is valuable in constructing complex organic molecules.
Pharmaceutical Research
This compound has been identified in patent applications related to pharmaceutical compositions, particularly for suppressing the expression of the KRAS gene . The KRAS gene is often mutated in cancers, and its inhibition can be a potential therapeutic strategy. The compound’s role in the formulation of lipid particles for drug delivery is a significant area of research.
Neurological and Immune System Diseases
Pyrrolo[3,4-c]pyridines, a class to which our compound belongs, have shown potential in treating diseases of the nervous and immune systems . This includes research into neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as autoimmune disorders.
Antidiabetic Applications
The same class of compounds has also been investigated for their antidiabetic properties . They may play a role in the development of new medications that can manage blood sugar levels more effectively, offering an alternative to current therapies.
Antimycobacterial Activity
Research has indicated that pyrrolo[3,4-c]pyridines exhibit antimycobacterial activity . This is particularly relevant in the fight against tuberculosis, where new drugs are urgently needed due to rising antibiotic resistance.
Antiviral and Antitumor Activities
The compound’s class has been found to have antiviral and antitumor activities . This broad spectrum of biological activity is being explored for the development of new treatments for viral infections and cancer, with the compound potentially serving as a lead structure for drug design.
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring have been reported to exhibit bioactive properties with target selectivity .
Mode of Action
It is known that the compound is more basic than dimethylaminopyridine, making it a popular base catalyst . This suggests that it may interact with its targets by donating a pair of electrons, thereby initiating a reaction.
Result of Action
It is known that the compound is a popular base catalyst , suggesting that it may facilitate various chemical reactions at the molecular level.
Propriétés
IUPAC Name |
4-pyrrolidin-3-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-4-10-5-2-8(1)9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMARGJHHEMQRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-3-yl)pyridine dihydrochloride | |
CAS RN |
1195901-61-1 |
Source


|
| Record name | 4-(pyrrolidin-3-yl)pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2897808.png)
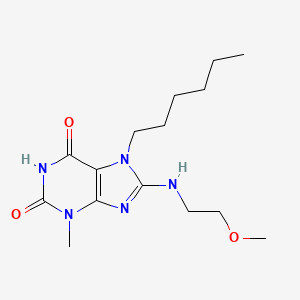

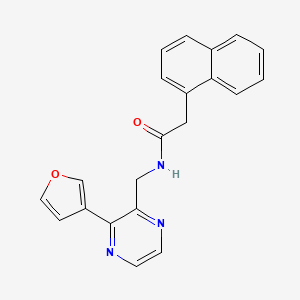
![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)
![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)
![6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2897821.png)
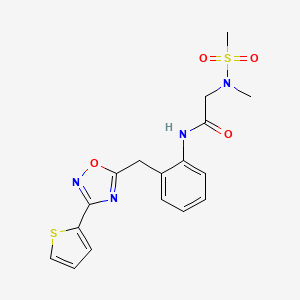
![3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2897824.png)
![N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2897826.png)
![2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897828.png)
